molecular formula C17H12O10 B13777935 5,5'-Methylene-bis(oxy)diisophthalic acid

5,5'-Methylene-bis(oxy)diisophthalic acid

Katalognummer: B13777935
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: QXHHVVLSXUUCGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-Methylene-bis(oxy)diisophthalic acid: is a tetracarboxylic acid compound characterized by its flexible spacers between two isophthalic acid fragments. This compound is known for its ability to form coordination polymers with various metal ions, making it a valuable ligand in the field of coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-methylene-bis(oxy)diisophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid diethyl ester with formaldehyde under basic conditions. The reaction is carried out in a nitrogen atmosphere using dry acetonitrile as the solvent and potassium carbonate as the base. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for 5,5’-methylene-bis(oxy)diisophthalic acid are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 5,5’-Methylene-bis(oxy)diisophthalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,5’-Methylene-bis(oxy)diisophthalic acid is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high porosity, thermal stability, and tunable luminescence .

Biology and Medicine: While specific biological and medical applications are limited, the compound’s ability to form stable complexes with metal ions suggests potential use in drug delivery systems and imaging agents.

Industry: In the industrial sector, 5,5’-methylene-bis(oxy)diisophthalic acid is utilized in the development of advanced materials for gas storage, separation, and catalysis .

Wirkmechanismus

The mechanism of action of 5,5’-methylene-bis(oxy)diisophthalic acid primarily involves its role as a ligand in coordination chemistry. The compound’s flexible spacers allow it to adopt various coordination modes, facilitating the formation of stable metal-ligand complexes. These complexes can exhibit diverse properties depending on the metal ion and coordination environment .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,5’-Methylene-bis(oxy)diisophthalic acid is unique due to its methylene spacer, which provides greater flexibility and conformational adaptability compared to its analogs. This flexibility enhances its ability to form diverse coordination polymers with various metal ions .

Eigenschaften

Molekularformel

C17H12O10

Molekulargewicht

376.3 g/mol

IUPAC-Name

5-[(3,5-dicarboxyphenoxy)methoxy]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H12O10/c18-14(19)8-1-9(15(20)21)4-12(3-8)26-7-27-13-5-10(16(22)23)2-11(6-13)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)

InChI-Schlüssel

QXHHVVLSXUUCGD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(=O)O)OCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.